6-Amino-4-(benzyloxy)-1H-indole
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .Scientific Research Applications
Synthesis of N-Substituted Derivatives : A method was developed for the production of indole compounds, including derivatives of "6-Amino-4-(benzyloxy)-1H-indole", focusing on the amino group at positions 4 and 6 of the benzene ring. This process is significant for synthesizing various amino-indole compounds with potential biological activities (Maklakov, Smushkevich, & Magedov, 2002).
Cytochrome P450 2A6 Mutagenesis : Research on expanding the substrate specificity of cytochrome P450 2A6 included studies on bulky substituted indole compounds, such as "6-Amino-4-(benzyloxy)-1H-indole". The study provided insights into the enzyme's capability to oxidize such compounds, which is crucial for understanding its role in drug metabolism and toxicity (Wu, Podust, & Guengerich, 2005).
Synthesis of Aromatic Heterocyclic Macromolecules : Indole-based molecules, including "6-Amino-4-(benzyloxy)-1H-indole", have been used to create new bioactive aromatic heterocyclic macromolecules with monosaccharide cores. These synthesized compounds showed potential as antibacterial and antifungal agents (MAHMOOD, Salman, & Abd, 2022).
Synthesis of Diversely Substituted Benzo[a]carbazoles : The synthesis of benzo[a]carbazoles or 6-amino benzo[a]carbazoles, containing derivatives of "6-Amino-4-(benzyloxy)-1H-indole", has been established. This method is significant for creating new compounds with potential pharmacological applications (Li, Zhang, Zhang, & Fan, 2017).
Synthesis and Biological Activity Studies : The acylation of substituted 6-aminoindoles, including "6-Amino-4-(benzyloxy)-1H-indole", led to the synthesis of new N-(indol-6-yl)trifluoroacetamides. These compounds exhibited antimicrobial activity against various microorganism strains, indicating their potential use in antimicrobial therapies (Stepanenko, Yamashkin, & Yurovskaya, 2020).
Antioxidant Properties : A study on the synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles, structurally related to known antioxidant compounds, used derivatives of "6-Amino-4-(benzyloxy)-1H-indole". These compounds demonstrated potent antioxidant activity, indicating their potential for developing new antioxidant therapies (Karaaslan, Kadri, Coban, Suzen, & Westwell, 2013).
Safety And Hazards
properties
IUPAC Name |
4-phenylmethoxy-1H-indol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-12-8-14-13(6-7-17-14)15(9-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSLNVMHKGMZLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=C2C=CN3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(benzyloxy)-1H-indole |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.